molecular formula C₁₃H₁₈O₃ B1141330 3-Hydroxyibuprofen CAS No. 53949-54-5

3-Hydroxyibuprofen

Cat. No. B1141330
CAS RN: 53949-54-5
M. Wt: 222.28
InChI Key:
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Scientific Research Applications

Analytical Chemistry: Detection in Biological Samples

3-Hydroxyibuprofen is a major metabolite of ibuprofen and its detection in biological samples like urine is crucial for pharmacokinetic studies. Techniques like High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) are employed for this purpose . This allows for the monitoring of drug metabolism and excretion, which is essential in clinical toxicology and therapeutic drug monitoring.

Pharmacology: Anti-Inflammatory Applications

In pharmacology, 3-Hydroxyibuprofen is studied for its anti-inflammatory properties. As a metabolite of ibuprofen, it contributes to the overall therapeutic effects of the parent compound in reducing pain and inflammation . Research in this area can lead to the development of more effective and safer anti-inflammatory medications.

Environmental Health: Emerging Contaminant Analysis

3-Hydroxyibuprofen, as a derivative of ibuprofen, is an emerging environmental contaminant. Its impact on water bodies and soil, and its potential toxic effects on aquatic organisms, are areas of active research . Understanding its environmental fate and transport is vital for assessing ecological risks and developing strategies for water treatment and pollution control.

Toxicology: Assessment of Metabolite Toxicity

Toxicological studies on 3-Hydroxyibuprofen focus on its potential cytotoxic and genotoxic effects. As a common metabolite of a widely used drug, assessing its safety profile is crucial. This includes studying its effects on cellular models to determine any potential risks associated with its exposure .

Drug Development: Enantiomer Activity Profiling

3-Hydroxyibuprofen is also significant in the field of drug development, particularly in the study of enantiomers. The pharmacologically active enantiomer of ibuprofen, dexibuprofen, is known to be more active and tolerable than its racemic mixture. Research into the activity of 3-Hydroxyibuprofen can contribute to the development of more effective enantiomer-specific drugs .

Mechanism of Action

Target of Action

3-Hydroxyibuprofen, a metabolite of ibuprofen, primarily targets the enzymes Cytochrome P450 2C9 (CYP2C9) , Cytochrome P450 2C19 (CYP2C19) , and Cytochrome P450 2C8 (CYP2C8) . These enzymes play a crucial role in drug metabolism and bioactivation .

Mode of Action

3-Hydroxyibuprofen is biosynthesized from ibuprofen through its interaction with the aforementioned enzymes . It suppresses the prostanoid synthesis in inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX . This results in the reduction of inflammation and pain, similar to the action of other non-steroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

The primary biochemical pathway involved is the ibuprofen metabolism pathway . In this pathway, ibuprofen is metabolized to 3-Hydroxyibuprofen by the action of CYP2C9, CYP2C19, and CYP2C8 . 3-Hydroxyibuprofen can then be further converted into carboxy-ibuprofen .

Pharmacokinetics

It is known that cyp2c9 is the primary cyp isoform responsible for ibuprofen clearance, catalyzing the formation of 3-hydroxyibuprofen . This suggests that the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 3-Hydroxyibuprofen may be similar to those of ibuprofen .

Result of Action

The molecular and cellular effects of 3-Hydroxyibuprofen’s action are primarily related to its anti-inflammatory and analgesic properties . By inhibiting COX-2, it reduces the production of prostanoids, which are mediators of inflammation and pain .

Safety and Hazards

According to the safety data sheet provided by Honeywell, 3-Hydroxyibuprofen is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . However, it is recommended to avoid dust formation, breathing dust, and contact with skin, eyes, and clothing .

properties

IUPAC Name

2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAIHLSDLUYLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344828
Record name 3-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53949-54-5
Record name 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXYIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does 3-hydroxyibuprofen compare to its parent compound, ibuprofen, in terms of inhibiting endocannabinoid metabolism?

A1: While both ibuprofen and its metabolites demonstrate an ability to inhibit the endocannabinoid metabolizing enzymes cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH), 3-hydroxyibuprofen shows a weaker potency compared to ibuprofen in inhibiting COX-2-catalyzed oxygenation of 2-arachidonoylglycerol (2-AG) []. Although this suggests 3-hydroxyibuprofen retains some inhibitory properties, its lower potency implies a lesser contribution to the overall effects observed with ibuprofen in vivo.

Q2: Can you elaborate on the production of 3-hydroxyibuprofen for research purposes?

A2: 3-hydroxyibuprofen, a metabolite of ibuprofen, can be produced through biocatalytic means using specific cytochrome P450 enzymes []. For instance, CYP505A30, a self-sufficient cytochrome P450 derived from the fungus Thermothelomyces thermophila, has shown the capability to biooxidize ibuprofen into 3-hydroxyibuprofen along with 1-hydroxyibuprofen and 2-hydroxyibuprofen []. This method presents a potential avenue for the scalable production of 3-hydroxyibuprofen for further research and analysis.

Q3: What analytical techniques are employed in studying 3-hydroxyibuprofen?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool used to analyze the structure of 3-hydroxyibuprofen []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is utilized for the identification and quantification of 3-hydroxyibuprofen in complex mixtures like urine samples []. These techniques allow researchers to characterize and study the properties of this ibuprofen metabolite.

Q4: Ibuprofen is known to be transported in renal cells. Is there evidence that 3-hydroxyibuprofen interacts with this transport system?

A4: Research indicates that 3-hydroxyibuprofen, along with 1-hydroxyibuprofen, can inhibit the transport of ibuprofen in dog renal MDCK I cells []. This suggests that these metabolites might compete with ibuprofen for the transporter, potentially affecting the intracellular concentrations and clearance of ibuprofen itself.

Q5: Are there any known instances of false-positive drug test results associated with 3-hydroxyibuprofen?

A5: While the provided research does not directly address 3-hydroxyibuprofen causing false-positive drug test results, it's worth noting that ibuprofen itself has been reported to cause such issues with certain phencyclidine (PCP) immunoassays []. Given the structural similarities between ibuprofen and its metabolites, further investigation might be warranted to ascertain if 3-hydroxyibuprofen could also lead to similar interferences in specific drug testing scenarios.

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